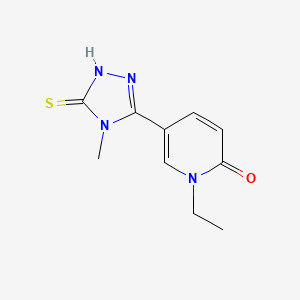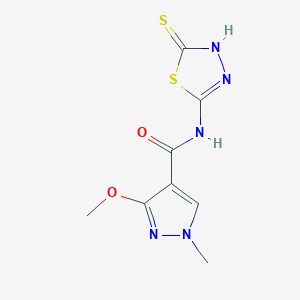
7-Ethynyl-1H-indazole
説明
7-Ethynyl-1H-indazole is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibitors of Phosphatidylinositol 3-Kinase Signaling Pathway
- Background : A series of 3-ethynyl-1H-indazoles has been synthesized to evaluate their potential as kinase inhibitors.
- Findings : These compounds showed low micromolar inhibition against critical components of the PI3K pathway, targeting PI3K, PDK1, and mTOR kinases. The compounds exhibited antiproliferative activity in both monolayer human cancer cell cultures and three-dimensional tumor models. This suggests a novel mechanism for PI3K inhibition, making them potential candidates for clinical use as kinase inhibitors (Barile et al., 2010).
Synthesis and Structural Analysis
- Background : Research into the synthesis of indazole derivatives like 7-ethyl-1H-furo[2,3-g]indazole has been conducted to develop efficient synthetic routes.
- Findings : These studies provide insights into the chemical synthesis and structural aspects of indazole derivatives, which are important for further medicinal applications (Shimada et al., 2004).
Nitric Oxide Synthase Inhibition
- Background : Some indazole derivatives, including 7-nitro indazole, have been studied for their inhibitory effects on nitric oxide synthase (NOS).
- Findings : These compounds demonstrate the ability to inhibit NOS in various tissues and models, suggesting potential applications in studying the biological effects of nitric oxide and developing NOS inhibitors (Moore et al., 1993).
Antimicrobial and Anti-inflammatory Properties
- Background : The impact of indazole scaffolds, including derivatives, on antibacterial and antifungal activity has been a subject of research.
- Findings : Derivatives of indazole exhibit significant antimicrobial and anti-inflammatory properties, making them valuable in the development of new pharmaceutical agents (Panda et al., 2022).
作用機序
Target of Action
7-Ethynyl-1H-indazole is a derivative of indazole, a heterocyclic compound that has been studied for its potential antitumor activity . The primary targets of indazole derivatives are often cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . These compounds have been shown to inhibit the growth of these cancer cells, suggesting that they may interact with key proteins or enzymes involved in cell proliferation .
Mode of Action
Indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway in a concentration-dependent manner . This suggests that this compound may interact with its targets to induce cell death and inhibit cell proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its antitumor activity. As mentioned, indazole derivatives can affect the p53/MDM2 pathway , which plays a crucial role in regulating cell cycle and apoptosis. By inhibiting this pathway, this compound may disrupt the normal cell cycle, leading to cell death and reduced tumor growth.
Result of Action
The result of this compound’s action would be the inhibition of cancer cell growth and induction of cell death. This is based on studies of similar indazole derivatives, which have shown promising inhibitory effects against various cancer cell lines .
生化学分析
Biochemical Properties
7-Ethynyl-1H-indazole plays a crucial role in biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the modulation of signaling pathways that are essential for cell growth and differentiation. Additionally, this compound has shown potential as an inhibitor of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters in the brain .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis, a process of programmed cell death. This is achieved through the inhibition of specific signaling pathways such as the p53/MDM2 pathway, which plays a critical role in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with protein kinases results in the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular function, particularly in in vitro cancer models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete. The metabolic pathways of this compound can also affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cell membranes and its accumulation in specific tissues. For instance, the compound has been found to accumulate in tumor tissues, where it exerts its therapeutic effects. The distribution of this compound can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Its localization can also affect its interactions with other biomolecules and its overall efficacy as a therapeutic agent .
特性
IUPAC Name |
7-ethynyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-4-3-5-8-6-10-11-9(7)8/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRGQMHAEDLRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


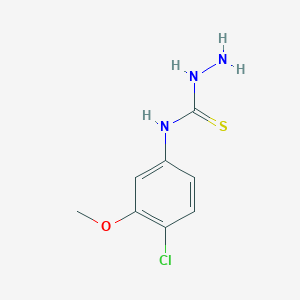
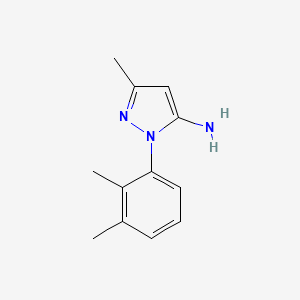
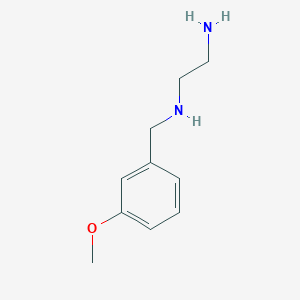
![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)
![2-[Benzyl(ethyl)amino]isonicotinic acid](/img/structure/B1387528.png)
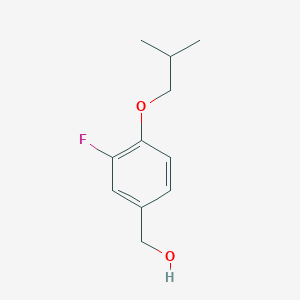
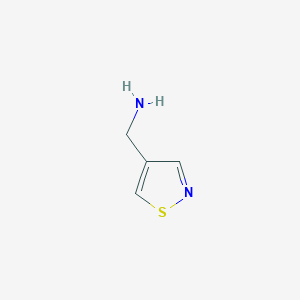
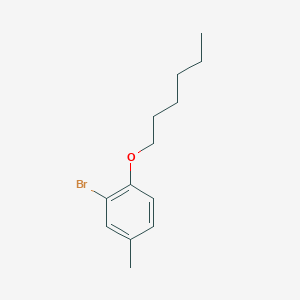

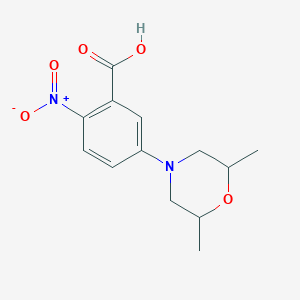

![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1387538.png)
